2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
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Description
The compound “2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is known for its aromatic properties, which means it has a stable ring of resonating bonds . This compound is related to various potent biologically active compounds .
Synthesis Analysis
The synthesis of this compound or its derivatives could involve coupling reactions with substituted 2-amino benzothiazoles . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) .Molecular Structure Analysis
The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole derivatives are known to undergo various chemical reactions due to the presence of the aromatic thiazole ring . The ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound or its derivatives would be confirmed by their physicochemical properties and spectroanalytical data (NMR, IR, and elemental) . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Future Directions
Thiazole derivatives, including this compound, have shown potential in various therapeutic applications . They are being investigated for clinical use in various conditions such as atrophy, sepsis, psoriasis, type 2 diabetes mellitus, and muscular dystrophy . The future research directions could involve further exploration of its therapeutic potential and development of more efficient synthesis methods.
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS2/c19-12(18-13-15-6-7-20-13)8-11-9-21-14(17-11)16-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,16,17)(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIVTKJBYUXOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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